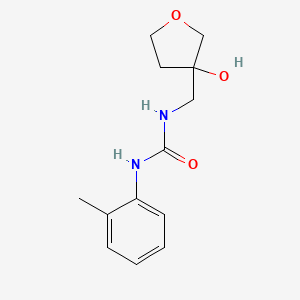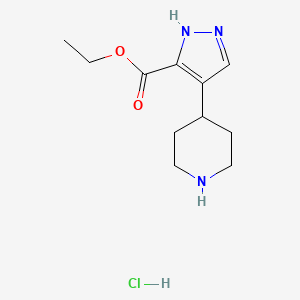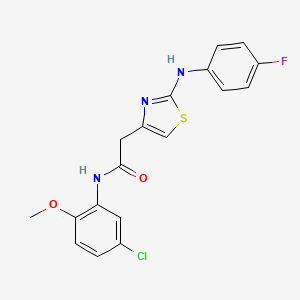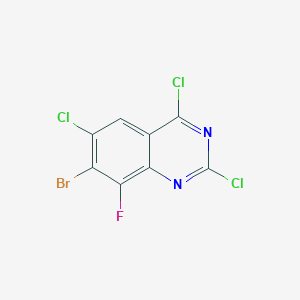
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THU is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, Berkeley. Since then, THU has been the subject of numerous studies, with scientists exploring its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Osmolyte Systems in Organisms
Research has highlighted the role of urea and related compounds as osmolytes in various organisms. Urea, in combination with methylamines, is used by marine organisms to stabilize proteins against environmental stresses, such as changes in water availability. This balance between urea and trimethylamine N-oxide (TMAO) demonstrates the intricate biochemical adaptations to environmental challenges (Lin & Timasheff, 1994).
Green Chemistry and Enzymatic Acylation
The use of green solvents like 2-methyltetrahydrofuran (MeTHF) in enzymatic reactions, as an alternative to tetrahydrofuran (THF), showcases the advancement in eco-friendly synthetic methodologies. This research demonstrates the regioselective acylation of nucleosides, which are of pharmacological interest, highlighting the potential of utilizing such methodologies in the synthesis of bioactive compounds with reduced environmental impact (Simeó, Sinisterra, & Alcántara, 2009).
Fluorescent Probes for Metal Ions
The development of fluorescent sensors, such as 1-((2-hydroxynaphthalen-1-yl)methylene)urea, for the detection of metal ions like Al3+ in biological systems underlines the importance of such compounds in bioanalytical chemistry. These sensors offer a 'turn-on' fluorescence mechanism, providing a sensitive tool for studying metal ion dynamics within living cells (Wang et al., 2017).
Urea Derivatives as Neuropeptide Antagonists
The synthesis and evaluation of urea derivatives for potential therapeutic applications, such as neuropeptide Y5 receptor antagonists, illustrate the medicinal chemistry significance of urea-based compounds. These studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Hydrogel Biosensors for Urea Detection
The application of hydrogel-based biosensors for urea detection highlights the integration of chemical sensors in environmental and biomedical diagnostics. These biosensors, utilizing enzyme-functionalized hydrogels, offer a novel approach for the sensitive and selective detection of urea, demonstrating the compound's relevance in sensor technology (Erfkamp, Guenther, & Gerlach, 2019).
Propiedades
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-4-2-3-5-11(10)15-12(16)14-8-13(17)6-7-18-9-13/h2-5,17H,6-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUSELSTRTHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2417297.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)



![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)
![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)
![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)
